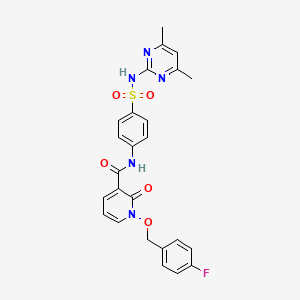

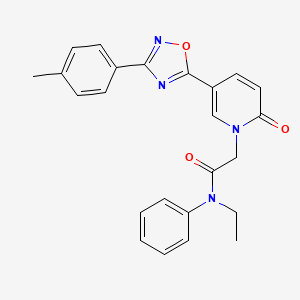

methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

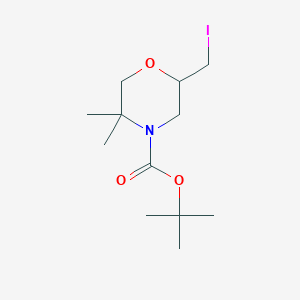

“Methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their anticancer properties. Compounds with this moiety have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives valuable in the design of new anticancer agents.

Enzyme Inhibition

Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to the active sites of enzymes such as aromatase . This interaction can inhibit enzyme activity, which is a crucial strategy in treating diseases like cancer where enzyme overactivity contributes to disease progression.

Green Chemistry Applications

The synthesis of 1,2,4-triazole derivatives can be optimized under continuous-flow conditions, which is an environmentally benign approach . This method is atom economical, highly selective, and avoids the use of hazardous solvents, aligning with the principles of green chemistry for sustainable development.

Pharmacological Enhancements

The presence of the 1,2,4-triazole ring in pharmaceutical compounds can enhance their pharmacological profile. It can lead to better drug absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the efficacy and safety of the drugs .

Selective Cytotoxicity

Some 1,2,4-triazole derivatives exhibit selective cytotoxicity, meaning they can target cancer cells while sparing normal cells . This selectivity is vital for reducing the side effects of chemotherapy and improving patient outcomes.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring have also been reported to possess antimicrobial activity. They can act against a range of pathogenic bacteria and fungi, which is essential in the development of new antibiotics in an era of increasing antibiotic resistance .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1h-1,2,3-triazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that 1h-1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Biochemical Pathways

1h-1,2,3-triazole derivatives have been known to affect various biochemical pathways, depending on their specific targets .

Result of Action

1h-1,2,3-triazole derivatives have been known to exert various biological effects, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

Safety and Hazards

Orientations Futures

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Propriétés

IUPAC Name |

methyl 3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-20-12(17)11-10(2-3-21-11)22(18,19)16-5-9(6-16)4-15-8-13-7-14-15/h2-3,7-9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXAWGQKEWDDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2854222.png)

![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)

![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)

![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)

![1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2854234.png)

![2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2854240.png)